molecular formula C14H12N2O4 B14897538 Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B14897538
M. Wt: 272.26 g/mol
InChI Key: UDEQSDVCXVVCOV-UHFFFAOYSA-N
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Description

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a benzoate ester derivative featuring a 6-oxo-1,6-dihydropyridine (dihydropyridone) carboxamide group at the para position of the benzene ring. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand . While direct biological or application data are unavailable in the provided evidence, its structural features align with pharmacophores seen in medicinal chemistry, such as kinase inhibitors or enzyme modulators.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-2-5-11(6-3-9)16-13(18)10-4-7-12(17)15-8-10/h2-8H,1H3,(H,15,17)(H,16,18)

InChI Key

UDEQSDVCXVVCOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxo group to a hydroxyl group.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate belongs to a broader class of methyl benzoate derivatives with amide-linked heterocyclic groups. Key analogs include the C1–C7 series (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate and derivatives), which share the methyl benzoate core but differ in substituents .

Key structural differences :

  • Heterocyclic moiety: The target compound employs a dihydropyridone ring, while C1–C7 analogs feature a quinoline-4-carbonyl group.
  • Linkage: The target compound has a direct carboxamide linkage, whereas C1–C7 analogs incorporate a piperazine spacer between the quinoline and benzoate groups. This piperazine linker may improve conformational flexibility and solubility.
  • Substituents: C1–C7 compounds include halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups at the 4-position of the quinoline-attached phenyl ring. These substituents modulate electronic and steric properties, which are absent in the target compound .
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Spectral Features (NMR/HRMS) Physical State
This compound 286.27 Dihydropyridone carboxamide NH (δ ~10–12 ppm), lactam C=O Not reported
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) 481.53 Quinoline, phenyl, piperazine Aromatic δ 8.3–7.2, piperazine δ 3.6 Yellow/white solid
C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) 499.52 4-Fluorophenyl Fluorine coupling in $ ^{19}F $ NMR White solid

Observations :

  • Halogen substituents (e.g., C2: Br, C3: Cl) in C1–C7 may enhance lipophilicity and metabolic stability compared to the target compound’s polar dihydropyridone group.
Stability and Commercial Availability
  • The target compound is discontinued , possibly due to instability (e.g., lactam hydrolysis susceptibility) or synthetic challenges. In contrast, some C1–C7 analogs were available in multiple quantities before discontinuation, suggesting better scalability or demand .

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